molecular formula C6H8ClNO B2618639 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole CAS No. 141118-71-0

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole

Cat. No.: B2618639
CAS No.: 141118-71-0
M. Wt: 145.59
InChI Key: GSPWHVKFXFSWBG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole typically involves the chloromethylation of 4,5-dimethyl-1,3-oxazole. One common method includes the reaction of 4,5-dimethyl-1,3-oxazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group at the 2-position of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxazole ring or the chloromethyl group can yield different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can inhibit enzyme activity or alter protein function . This reactivity is harnessed in various applications, including drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is unique due to its specific ring structure and the position of the chloromethyl group, which confer distinct reactivity and application potential compared to other similar compounds.

Properties

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPWHVKFXFSWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141118-71-0
Record name 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole
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